3-Azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS 1250995-41-5): A Next-Generation sp³-Rich Bioisostere for Advanced Drug Discovery
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS 1250995-41-5): A Next-Generation sp³-Rich Bioisostere for Advanced Drug Discovery
Executive Summary & The "Escape from Flatland" Paradigm
In modern medicinal chemistry, the over-reliance on planar, sp²-hybridized aromatic rings (such as benzenes and pyridines) has been linked to poor physicochemical properties, leading to high attrition rates in clinical trials. The strategic shift toward sp³-rich, three-dimensional scaffolds—often termed "escaping from flatland"—is a proven method to improve a drug candidate's solubility, lipophilicity, and metabolic stability[1].
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid (CAS 1250995-41-5) , specifically the 3-Boc-protected derivative, has emerged as a premier bifunctional building block[]. It serves as a highly effective saturated bioisostere for meta-substituted benzenes and 3,5-disubstituted pyridines[3]. By offering a protected secondary amine at position 3 and a free carboxylic acid at position 6, this molecule provides orthogonal synthetic handles ideal for rapid integration into active pharmaceutical ingredients (APIs) and proteolysis-targeting chimeras (PROTACs)[4].
Structural Mechanics & Bioisosteric Rationale
The success of the 3-azabicyclo[3.1.1]heptane scaffold lies in its near-perfect spatial mimicry of the 3,5-disubstituted pyridine ring, combined with the inherent benefits of a saturated aliphatic framework[5].
When replacing a planar aromatic ring with this bicyclic system, the spatial orientation of the substituents must be preserved to maintain target receptor binding affinity. X-ray crystallographic data confirms that the internal C–C distance between the substituted positions in 3-azabicyclo[3.1.1]heptanes is approximately 4.79–4.81 Å, closely matching the 5.06 Å distance in pyridine[5]. More importantly, the exit vector angle (γ) representing the trajectory of the substituents is 124°–126°, which is virtually identical to the 125° angle found in 3,5-disubstituted pyridines[6].
Logical pathway of bioisosteric replacement using the 3-azabicyclo[3.1.1]heptane scaffold.
Physicochemical Impact: The Rupatadine Case Study
The causality behind the improved pharmacokinetic profile is rooted in the physical chemistry of the scaffold. The introduction of the sp³-rich bicyclic core disrupts the flat, rigid planarity that typically drives strong intermolecular π-π stacking in crystal lattices. This disruption significantly lowers the melting point and crystal lattice energy, directly resulting in higher aqueous solubility[6]. Furthermore, the removal of electron-rich aromatic systems eliminates vulnerable sites for cytochrome P450-mediated oxidative metabolism, thereby boosting metabolic stability[3].
A landmark validation of this scaffold was demonstrated by Mykhailiuk and coworkers, who replaced the 3,5-disubstituted pyridine ring of the commercial antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core[7]. The quantitative improvements are summarized below:
Table 1: Physicochemical Comparison of Pyridine vs. 3-Azabicyclo[3.1.1]heptane
| Parameter | 3,5-Disubstituted Pyridine | 3-Azabicyclo[3.1.1]heptane | Impact on Drug Profile |
| Exit Vector Angle (γ) | 125° | 124° - 126° | Maintains target receptor binding geometry |
| Substituent Distance (d) | 5.06 Å | 4.79 - 4.81 Å | Ensures near-perfect spatial mimicry |
| Aqueous Solubility | Baseline (Reference) | 12-fold Increase | Higher bioavailability, easier formulation |
| Lipophilicity (logP) | Baseline (Reference) | 8-fold Decrease | Reduced off-target toxicity and aggregation |
| Metabolic Stability | Baseline (Reference) | 11-fold Increase | Longer half-life, lower hepatic clearance |
(Data derived from the direct bioisosteric replacement of Rupatadine[6])
Synthetic Workflows & Validated Protocols
CAS 1250995-41-5 is supplied as a white to yellow solid with a molecular weight of 241.28 g/mol []. To utilize this building block effectively, researchers typically perform a two-stage functionalization: first, an amide coupling at the C6-carboxylic acid, followed by the deprotection of the N3-Boc group for subsequent elaboration[4].
Standard synthetic workflow for incorporating CAS 1250995-41-5 into target molecules.
Protocol 1: C6-Carboxylic Acid Activation & Amide Coupling
Objective: Couple the C6-carboxylic acid of CAS 1250995-41-5 with a target primary amine. Causality: The C6 position on the bicyclo[3.1.1]heptane scaffold is sterically demanding. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and low yields. HATU is mandated here because it forms a highly reactive 7-aza-HOAt ester intermediate that accelerates aminolysis. DIPEA is utilized as a non-nucleophilic base to deprotonate the amine hydrochloride salt without competing for the active ester.
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve CAS 1250995-41-5 (1.0 equiv, 0.1 M) in anhydrous N,N-Dimethylformamide (DMF).
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Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.
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Coupling: Add the target primary amine (1.1 equiv) dropwise. Stir the reaction at room temperature for 4–12 hours.
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Self-Validation (In-Process): Monitor the reaction via LC-MS. The expected mass of the product should be
. The disappearance of the starting material peak (m/z 242.28 for ) confirms completion. -
Workup: Quench the reaction with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous . -
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: N3-Boc Deprotection
Objective: Remove the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization. Causality: The Boc group is cleaved via acid-catalyzed hydrolysis, generating a volatile isobutylene gas and carbon dioxide. 4N HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the amine hydrochloride salt, which is highly crystalline, easier to handle, and free of the hygroscopic TFA counterion that can interfere with downstream biological assays.
Step-by-Step Methodology:
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Preparation: Dissolve the purified Boc-protected intermediate from Protocol 1 in a minimal amount of anhydrous Dioxane (0.2 M).
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Cleavage: Cool the solution to 0 °C in an ice bath. Slowly add 4N HCl in Dioxane (10.0 equiv).
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Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
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Self-Validation (In-Process): Monitor via TLC (staining with Ninhydrin to detect the free secondary amine) or LC-MS. In
H-NMR, the complete disappearance of the intense 9-proton singlet at ~1.40 ppm confirms quantitative deprotection. -
Isolation: Concentrate the reaction mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the amine hydrochloride salt. Filter and dry under high vacuum.
References
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ResearchGate (Mykhailiuk et al., 2023): General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]
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ChemRxiv (Lysenko et al., 2024): Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]
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ResearchGate (H. Surya Prakash Rao, 2023): Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. Retrieved from [Link]
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Princeton University (Enamine Group Meeting, 2023): Group meeting Enamine unlayered (Rupatadine bioisosteric replacement data). Retrieved from [Link]
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ResearchGate (Extended Studies): Bicyclo[3.1.1]heptanes as bioisosteres of benzenes. Retrieved from[Link]
